molecular formula C13H10BrN3 B084524 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine CAS No. 13694-13-8

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

Cat. No. B084524
CAS RN: 13694-13-8
M. Wt: 288.14 g/mol
InChI Key: VGFPJJWUVBXOMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C12H8BrN3 . It is a derivative of pyrimidine, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-RAMAN), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) can provide valuable information about the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine can be determined using various techniques. For instance, its molecular weight is 235.08 g/mol . Other properties, such as its exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity, can also be computed .

Scientific Research Applications

Optoelectronic Applications

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine: has been studied for its potential in optoelectronic applications, particularly as a blue-emitting material for organic light-emitting diodes (OLEDs) . The compound’s ability to exhibit positive solvatochromism suggests its use in intramolecular charge transfer processes, which are crucial for the development of efficient electroluminescent materials. Its excellent thermal stability surpassing 355°C makes it a promising candidate for high-performance OLEDs that require materials with high thermal endurance .

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as an important raw material and intermediate. Its structural framework is utilized in the synthesis of various drugs, leveraging its nitrogen-containing heterocyclic core, which is a common motif in many therapeutic agents . The bromophenyl group in particular offers a reactive site for further functionalization, enabling the creation of a diverse array of medicinal compounds.

Agrochemical Development

The compound’s role extends to the agrochemical sector, where it is used as an intermediate in the synthesis of pesticides and herbicides . Its structural properties allow for the development of compounds that can interact with specific biological targets in pests, providing a pathway for the creation of new, more effective agrochemicals.

Material Science

In material science, 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine contributes to the advancement of new materials with desirable properties such as enhanced stability and specific electronic attributes . Its incorporation into larger molecular frameworks can lead to materials with unique mechanical, thermal, or conductive properties, suitable for a wide range of applications.

Organic Synthesis

This compound is also significant in organic synthesis, where it can be used as a building block for the construction of complex molecules . Its reactive sites enable various chemical transformations, making it a versatile reagent for the synthesis of a broad spectrum of organic compounds, including other heterocyclic structures and multifunctional molecules.

Dyestuff Industry

In the dyestuff industry, the compound’s electron-rich aromatic heterocycle makes it a valuable component for the synthesis of dyes . The bromophenyl group can undergo various reactions to attach chromophores or auxochromes, leading to the development of dyes with specific color properties and affinities for different substrates.

properties

IUPAC Name

2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-9-6-7-17-8-12(16-13(17)15-9)10-2-4-11(14)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPJJWUVBXOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590186
Record name 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine

CAS RN

13694-13-8
Record name 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13694-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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